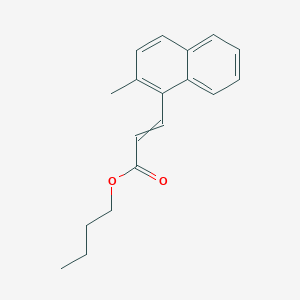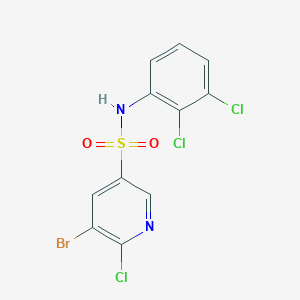
3-Pyridinesulfonamide, 5-bromo-6-chloro-N-(2,3-dichlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinesulfonamide, 5-bromo-6-chloro-N-(2,3-dichlorophenyl)- is a chemical compound that belongs to the class of pyridinesulfonamides This compound is characterized by the presence of a pyridine ring substituted with sulfonamide, bromine, chlorine, and dichlorophenyl groups
Méthodes De Préparation
The synthesis of 3-Pyridinesulfonamide, 5-bromo-6-chloro-N-(2,3-dichlorophenyl)- involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine, sulfonamide, bromine, chlorine, and dichlorophenyl derivatives.
Reaction Conditions: The reaction typically involves the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper salts.
Synthetic Steps: The process may include halogenation, sulfonation, and coupling reactions to introduce the desired functional groups onto the pyridine ring.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
3-Pyridinesulfonamide, 5-bromo-6-chloro-N-(2,3-dichlorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens.
Applications De Recherche Scientifique
3-Pyridinesulfonamide, 5-bromo-6-chloro-N-(2,3-dichlorophenyl)- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design.
Biological Studies: Researchers investigate its biological activities, including antibacterial, antiviral, and antitumor properties.
Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Pyridinesulfonamide, 5-bromo-6-chloro-N-(2,3-dichlorophenyl)- involves its interaction with molecular targets such as enzymes and receptors. For example, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell growth . The compound’s structure allows it to form specific interactions with its targets, leading to its biological effects.
Comparaison Avec Des Composés Similaires
3-Pyridinesulfonamide, 5-bromo-6-chloro-N-(2,3-dichlorophenyl)- can be compared with other pyridinesulfonamide derivatives:
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: This compound has a similar structure but with different substituents on the pyridine ring.
5-Bromo-6-chloro-N-methylpyridine-3-sulfonamide: Another related compound with a methyl group instead of the dichlorophenyl group.
5-Bromo-3-pyridinesulfonamide: A simpler derivative with fewer substituents, used for comparison in biological activity studies.
Propriétés
Numéro CAS |
622818-39-7 |
|---|---|
Formule moléculaire |
C11H6BrCl3N2O2S |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
5-bromo-6-chloro-N-(2,3-dichlorophenyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H6BrCl3N2O2S/c12-7-4-6(5-16-11(7)15)20(18,19)17-9-3-1-2-8(13)10(9)14/h1-5,17H |
Clé InChI |
XKNIQKPMKQJHQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)NS(=O)(=O)C2=CC(=C(N=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



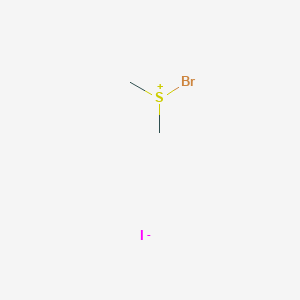

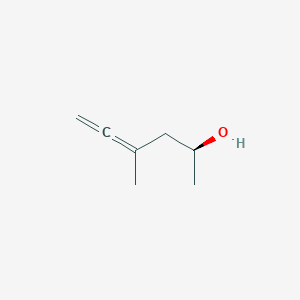
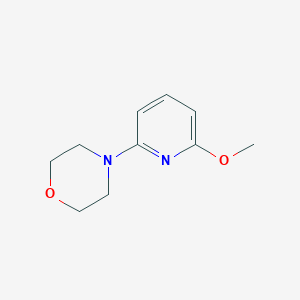
![5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14213964.png)
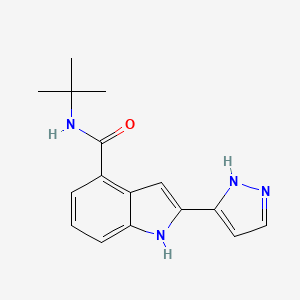
![1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl-](/img/structure/B14213976.png)
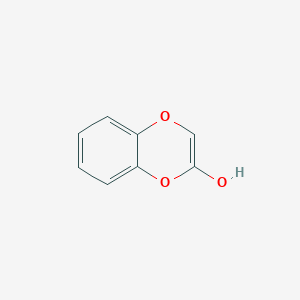
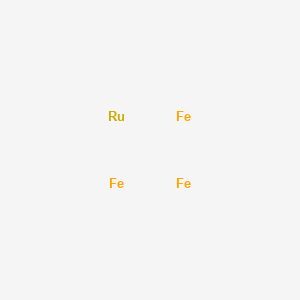
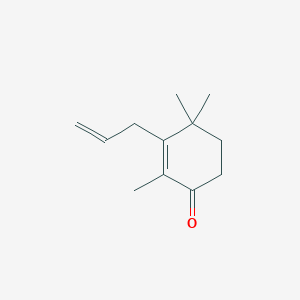
![[3-[[3-(Trifluoromethyl)phenyl]methoxy]phenyl]thiourea](/img/structure/B14214002.png)
![Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]-](/img/structure/B14214007.png)
